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Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-1,3,4-
trimethylbenzene

Section 1: Introduction & Structural Elucidation

Substituted aromatic compounds are foundational to modern chemical science, serving as
versatile building blocks in applications ranging from advanced materials to life-saving
pharmaceuticals.[1] Their unique electronic properties and reactivity are dictated by the nature
and position of substituents on the aromatic core.[1] 2-Methoxy-1,3,4-trimethylbenzene is a
member of the substituted anisole family, characterized by a benzene ring bearing a methoxy
group and, in this case, three methyl groups. The dense substitution pattern on this molecule
presents unique characteristics in terms of reactivity, steric hindrance, and spectroscopic
signature, making it a subject of interest for synthetic and medicinal chemists.

This guide provides a comprehensive overview of the chemical properties of 2-Methoxy-1,3,4-
trimethylbenzene, grounded in established chemical principles and available data, to serve as
a technical resource for researchers, scientists, and drug development professionals.

Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount. The compound is
systematically named 2-Methoxy-1,3,4-trimethylbenzene under IUPAC conventions. Its
identity is definitively confirmed by its CAS Registry Number, 21573-36-4.[2][3]
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It is crucial to note that this compound is sometimes listed with the synonym 2,3,6-
Trimethylanisole.[2][3] While "anisole" refers to a methoxybenzene parent structure, this
synonym can be ambiguous. The systematic name and CAS number correspond to the
structure with substituents at the 1, 2, 3, and 4 positions of the benzene ring, as depicted
below.

Caption: Molecular structure of 2-Methoxy-1,3,4-trimethylbenzene.

Identifier Value Source

2-methoxy-1,3,4-
IUPAC Name ) PubChem|[2]
trimethylbenzene

CAS Number 21573-36-4 PubChem[2], Benchchem[1]
Molecular Formula C10H140 PubChem[2], NIST[3]
Molecular Weight 150.22 g/mol PubChem[2], Benchchem[1]

MIOQAXCZXWHELT-
InChl Key PubChem[2], Benchchem[1]
UHFFFAOYSA-N

Canonical SMILES CC1=C(C(=C(C=C1)C)0C)C PubChem[2]

Section 2: Physicochemical Properties

The physical properties of 2-Methoxy-1,3,4-trimethylbenzene are dictated by its molecular
weight and the presence of a weakly polar ether group. While extensive experimental data is
not widely published, its properties can be reliably predicted based on its structure and
comparison with related isomers. It is expected to be a clear, colorless liquid at standard
temperature and pressure, with a characteristic aromatic odor.[4]
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Property Value Notes
) o ) Based on isomers like 1,2,4-
Physical State Liquid (Predicted) ]
trimethylbenzene.[4]
N ) ] ] Predicted to be in the range of
Boiling Point Not experimentally determined.
200-220 °C.
] ] ) Expected to be well below 0
Melting Point Not applicable. oc
B Insoluble in water; Soluble in Typical for aromatic ethers and
Solubility ]
organic solvents. hydrocarbons.
Density Not experimentally determined.  Predicted to be ~0.9-1.0 g/mL.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and purity
assessment. The predicted spectra for 2-Methoxy-1,3,4-trimethylbenzene are described
below.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) would be
observed at m/z = 150.[2] Key fragmentation pathways would include:

e Loss of a methyl radical (*CHs): This is a common fragmentation for methylated aromatics,
leading to a prominent peak at m/z = 135.[2]

e Loss of a methoxy radical (*OCHs) or formaldehyde (CH20): Cleavage of the ether bond can
lead to fragments around m/z = 119 or m/z = 120.

e Benzylic cleavage: The methyl groups can undergo benzylic cleavage, contributing to the
complexity of the spectrum.

Infrared (IR) Spectroscopy
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The IR spectrum is used to identify the functional groups present in the molecule. Key
absorption bands expected for 2-Methoxy-1,3,4-trimethylbenzene include:

e ~3050-3000 cm~1: Aromatic C-H stretching vibrations.

e ~2960-2850 cm~1: Aliphatic C-H stretching from the three methyl groups and the methoxy
group.[5]

e ~1600 and ~1500 cm~1: C=C stretching vibrations characteristic of the aromatic ring.[5]
e ~1250-1200 cm™1 (strong): Asymmetric C-O-C stretching of the aryl ether.
e ~1050-1020 cm™1 (strong): Symmetric C-O-C stretching of the aryl ether.

e ~900-675 cm~*: Out-of-plane (OOP) C-H bending, which can be indicative of the substitution
pattern.

Nuclear Magnetic Resonance (*H and **C NMR)
Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework. Due to the lack of symmetry, all chemically distinct protons and carbons should give
rise to separate signals.

e 'H NMR (Predicted):

o ~6.8-7.2 ppm: Two signals, likely doublets, corresponding to the two aromatic protons at
C5 and C6.

o ~3.8 ppm (singlet, 3H): The methoxy group protons (-OCHs).

o ~2.2-2.4 ppm (three singlets, 3H each): Three distinct signals for the three methyl groups
at C1, C3, and C4, with slight variations in chemical shift due to their different electronic
environments.

e 13C NMR (Predicted):

o ~150-160 ppm: Quaternary aromatic carbon attached to the methoxy group (C2).
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o ~120-140 ppm: Five additional aromatic carbon signals (three quaternary, two tertiary).
o ~55-60 ppm: Methoxy carbon (-OCHs).

o ~15-25 ppm: Three distinct signals for the three methyl carbons.

Section 4: Chemical Reactivity and Synthesis
Reactivity Profile: Electrophilic Aromatic Substitution
(EAS)

The reactivity of the benzene ring is dominated by the cumulative electronic effects of its four
substituents. Both methoxy and methyl groups are electron-donating, thus activating the ring
towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[1]

o Directing Effects: The methoxy group is a powerful ortho, para-director, while the methyl
groups are weaker ortho, para-directors. The two unsubstituted positions on the ring are C5
and C6.

o Attack at C5: This position is para to the strongly activating C2-methoxy group and ortho to
the C4-methyl group. It is also sterically accessible.

o Attack at C6: This position is ortho to the C1-methyl group. It is also meta to the powerful
C2-methoxy group, making it less electronically favorable than C5.

Conclusion on Regioselectivity: Electrophilic attack is overwhelmingly predicted to occur at the
C5 position, driven by the powerful para-directing effect of the methoxy group.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Proposed Synthetic Pathway

A practical synthesis of 2-Methoxy-1,3,4-trimethylbenzene can be envisioned starting from a
commercially available precursor like 2,3,6-trimethylphenol. The key transformation is the
methylation of the phenolic hydroxyl group, a classic Williamson ether synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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